6-(6-((tert-Butoxycarbonyl)amino)hexanamido)hexanoic acid
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Overview
Description
6-(6-((tert-Butoxycarbonyl)amino)hexanamido)hexanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is often used in peptide synthesis and other applications in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-((tert-Butoxycarbonyl)amino)hexanamido)hexanoic acid typically involves the protection of the amine group of hexanoic acid with a tert-butoxycarbonyl group. This can be achieved through the reaction of hexanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(6-((tert-Butoxycarbonyl)amino)hexanamido)hexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can be substituted with other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in polar aprotic solvents.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amine derivative of hexanoic acid.
Scientific Research Applications
6-(6-((tert-Butoxycarbonyl)amino)hexanamido)hexanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a building block.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(6-((tert-Butoxycarbonyl)amino)hexanamido)hexanoic acid involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as forming peptide bonds in peptide synthesis.
Comparison with Similar Compounds
Similar Compounds
6-((tert-Butoxycarbonyl)amino)hexanoic acid: Similar structure but lacks the additional hexanamido group.
(S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid: A lysine derivative with a similar Boc-protected amine group.
Uniqueness
6-(6-((tert-Butoxycarbonyl)amino)hexanamido)hexanoic acid is unique due to its dual functionality, with both a Boc-protected amine and an amido group. This makes it particularly useful in complex peptide synthesis and other applications requiring selective protection and deprotection of functional groups.
Properties
CAS No. |
14254-45-6 |
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Molecular Formula |
C17H32N2O5 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
6-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]hexanoic acid |
InChI |
InChI=1S/C17H32N2O5/c1-17(2,3)24-16(23)19-13-9-4-6-10-14(20)18-12-8-5-7-11-15(21)22/h4-13H2,1-3H3,(H,18,20)(H,19,23)(H,21,22) |
InChI Key |
PAEXKLAPOHRFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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